({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid
Description
Properties
IUPAC Name |
2-[[5-[(4-ethoxycarbonylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-2-23-15(22)9-3-5-10(6-4-9)16-13(21)14-18-17-11(25-14)7-24-8-12(19)20/h3-6H,2,7-8H2,1H3,(H,16,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQWNGMJMIEASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001111298 | |
| Record name | Benzoic acid, 4-[[[5-[[(carboxymethyl)thio]methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142209-96-8 | |
| Record name | Benzoic acid, 4-[[[5-[[(carboxymethyl)thio]methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-, 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[[[5-[[(carboxymethyl)thio]methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound ({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring, ethoxycarbonyl group, and a thioacetic acid moiety. Its unique structure allows for diverse interactions within biological systems, making it a candidate for various pharmacological studies.
Cytotoxic Properties
Research has indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related thiadiazole derivatives have IC50 values ranging from 0.28 μg/mL to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) . The specific compound may demonstrate similar or enhanced activity due to its structural characteristics.
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound 1 | MCF-7 (breast cancer) | 0.28 |
| Compound 2 | HCT116 (colon cancer) | 3.29 |
| Compound 3 | H460 (lung cancer) | 10.0 |
| Compound this compound | TBD | TBD |
The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of key cellular pathways associated with tumor growth and proliferation. Thiadiazole derivatives are known to interact with tubulin and disrupt microtubule formation, leading to apoptosis in cancer cells . Additionally, the presence of the ethoxycarbonyl group may enhance lipophilicity, facilitating better cellular uptake and interaction with biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives:
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various thiadiazole derivatives against HeLa and MCF-7 cell lines using the MTT assay. The results indicated significant cytotoxicity with some derivatives achieving IC50 values as low as 29 μM .
- Structure-Activity Relationships : Research has demonstrated that modifications to the phenyl ring in thiadiazole compounds can significantly affect their cytotoxic activity. Substituents that increase electron density or enhance steric bulk have been shown to improve efficacy against tumor cells .
- In Vivo Studies : Preliminary in vivo studies suggest that certain thiadiazole derivatives may exhibit anti-tumor activity in animal models, providing a basis for further development into therapeutic agents .
Comparison with Similar Compounds
Structural Similarities and Variations
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives functionalized with acetic acid side chains and aryl substituents. Key structural analogs include:
Key Observations :
- Substituent Effects : The ethoxycarbonyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 3-chlorophenyl in ), which may improve blood-brain barrier penetration. However, electron-withdrawing groups like nitro (as in ) or trifluoromethyl () could increase metabolic stability .
- Side Chain Modifications: Replacing the thioacetic acid group with methoxyacetic acid () or hybridizing with thiazolidinone () alters hydrogen-bonding capacity and target selectivity.
Computational and Bioactivity Profiling
and suggest that structural similarity metrics (e.g., Tanimoto coefficients) could predict shared bioactivity between the target compound and analogs. For instance, analogs with high similarity in MACCS fingerprints may target overlapping pathways, such as kinase inhibition or apoptosis induction .
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is commonly synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives with carboxylic acid derivatives or their equivalents.
-
- Reaction of hydrazine derivatives with carbon disulfide or thiosemicarbazides to form 1,3,4-thiadiazole intermediates.
- Cyclization is often promoted by dehydrating agents such as acetic anhydride or acetyl chloride.
Introduction of the Ethoxycarbonylphenylamino Carbonyl Group
- The aromatic amide linkage is introduced by coupling the 1,3,4-thiadiazole intermediate with 4-(ethoxycarbonyl)aniline or its derivatives.
This step typically involves:
- Activation of the carboxyl group on the thiadiazole intermediate (e.g., as an acid chloride or anhydride).
- Nucleophilic attack by the amino group of the ethoxycarbonyl-substituted aniline to form the amide bond.
Conditions:
- Use of coupling agents such as carbodiimides (e.g., DCC) or acid chlorides.
- Solvents like dichloromethane or DMF under controlled temperature to avoid side reactions.
Attachment of the Methylthioacetic Acid Moiety
- The methylthioacetic acid group is introduced via a nucleophilic substitution or thioether formation.
A common approach:
- The 2-position of the thiadiazole ring is functionalized with a methylthio group.
- This methylthio group is then alkylated with a haloacetic acid derivative (e.g., chloroacetic acid) to yield the thioacetic acid side chain.
Reaction conditions:
- Base-mediated substitution (e.g., using potassium carbonate or sodium hydride).
- Polar aprotic solvents such as DMF or DMSO to facilitate nucleophilic substitution.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Cyclization to form thiadiazole | Hydrazine derivative + thiosemicarbazide; Acetic anhydride or acetyl chloride | 5-substituted 1,3,4-thiadiazole intermediate |
| 2 | Amide bond formation | Activated acid derivative + 4-(ethoxycarbonyl)aniline; DCC or acid chloride; Solvent: DCM/DMF | Amide-functionalized thiadiazole |
| 3 | Thioether formation | Methylthio substitution + haloacetic acid; Base (K2CO3/NaH); Solvent: DMF/DMSO | ({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid |
Research Findings and Optimization Notes
- Yield and Purity: The multi-step synthesis requires careful control of reaction conditions to maximize yield and purity. Purification is typically achieved by recrystallization or chromatographic methods.
- Oxidation States: Oxidation of sulfur atoms in the thiadiazole ring or side chains can alter biological activity; thus, oxidation steps must be controlled or avoided depending on the target compound.
- Solvent and Temperature: Polar aprotic solvents and moderate temperatures (room temperature to 80°C) are preferred to minimize side reactions.
- Environmental and Safety Considerations: Use of acetic anhydride and acetyl chloride requires proper handling due to corrosiveness and volatility. Waste disposal must comply with environmental regulations.
Q & A
Q. Basic Characterization
- Spectral Analysis : Use ¹H NMR to verify methylene (–CH₂–) and thioether (–S–) groups. IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
- Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, UV detection) assess purity (>95%) and detect degradation products .
Advanced Technique : High-resolution mass spectrometry (HRMS) provides exact mass verification (e.g., molecular ion [M+H]⁺) to distinguish from structural analogs .
What strategies are effective for stabilizing this compound under experimental conditions?
Basic Stability
Store the compound in anhydrous conditions (desiccator, <25°C) to prevent hydrolysis of the ethoxycarbonyl group. Use amber vials to avoid photodegradation of the thiadiazole ring .
Advanced Analysis : Conduct stress testing (e.g., 40°C/75% RH for 14 days) and monitor via HPLC. Mass balance studies (degradants + parent compound = 100%) ensure stability-indicating methods .
How can researchers investigate the biological activity of this compound, such as antimicrobial or anticancer effects?
Q. Basic Screening
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC values .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Mechanistic Study : Perform molecular docking to predict binding to targets like dihydrofolate reductase (DHFR) or β-tubulin. Validate with enzyme inhibition assays (e.g., fluorescence-based kinetics) .
How should discrepancies in bioactivity data between studies be resolved?
Q. Basic Troubleshooting
- Replicate Experiments : Ensure consistent cell passage numbers and bacterial inoculum sizes.
- Control for Degradation : Pre-test compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) .
Advanced Approach : Use isotopic labeling (e.g., ¹⁴C-tagged compound) to trace metabolic pathways and identify active vs. inactive metabolites .
What methods are suitable for synthesizing and characterizing metal complexes of this compound?
Q. Advanced Coordination Chemistry
- Synthesis : React the thioacetic acid moiety with metal salts (e.g., FeSO₄, CuCl₂) in ethanol/water (1:1). Adjust pH to 6–7 to favor complexation over precipitation .
- Characterization : UV-Vis (d-d transitions), ESR (for Cu²⁺), and elemental analysis confirm stoichiometry. Compare IR spectra to identify shifts in carbonyl and sulfur bonding .
How can structure-activity relationships (SAR) be explored for this compound?
Q. Advanced SAR Strategy
Modify Substituents : Replace the ethoxycarbonyl group with methyl ester or tert-butyl carbamate to assess hydrophobicity effects.
Bioisosteric Replacement : Substitute the thiadiazole ring with triazole or oxadiazole and compare activity .
QSAR Modeling : Use computational tools (e.g., CoMFA, Schrödinger) to correlate electronic parameters (HOMO/LUMO) with bioactivity .
What analytical techniques are critical for detecting degradation products?
Q. Advanced Degradation Profiling
- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from ethoxycarbonyl hydrolysis) and oxidative dimers .
- NMR Kinetics : Monitor real-time degradation in D₂O to quantify rate constants and propose degradation pathways .
How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
Q. Advanced Formulation
- Prodrug Design : Convert the acetic acid group to an ethyl ester to enhance membrane permeability.
- Nanocarriers : Encapsulate in PLGA nanoparticles to improve solubility and sustained release. Validate with Franz cell permeation assays .
What computational tools are recommended for predicting interaction with biological targets?
Q. Advanced Computational Methods
- Docking Software : AutoDock Vina or Glide for preliminary binding mode analysis.
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
